2-(4-((2,4-Dichloro-3-methylphenyl)sulfonyl)piperazin-1-yl)ethanol
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Description
Synthesis Analysis
The synthesis of piperazine derivatives, such as 2-(4-((2,4-Dichloro-3-methylphenyl)sulfonyl)piperazin-1-yl)ethanol, has been a subject of recent research . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of this compound can be determined using various spectroscopic techniques. For instance, High-Resolution Mass Spectrometry (HRMS), Infrared Spectroscopy (IR), and Nuclear Magnetic Resonance (NMR) can be used .Chemical Reactions Analysis
The chemical reactions involving piperazine derivatives have been extensively studied . For instance, the cyclization of 1,2-diamine derivatives with sulfonium salts leads to the formation of protected piperazines . Other reactions include the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing an amino group .Future Directions
The future directions for research on 2-(4-((2,4-Dichloro-3-methylphenyl)sulfonyl)piperazin-1-yl)ethanol and similar compounds could involve exploring their potential biological and pharmaceutical activities . Additionally, further studies could focus on developing more efficient synthesis methods for these compounds .
Properties
IUPAC Name |
2-[4-(2,4-dichloro-3-methylphenyl)sulfonylpiperazin-1-yl]ethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18Cl2N2O3S/c1-10-11(14)2-3-12(13(10)15)21(19,20)17-6-4-16(5-7-17)8-9-18/h2-3,18H,4-9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIMGCZUDLMXBPL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1Cl)S(=O)(=O)N2CCN(CC2)CCO)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18Cl2N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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